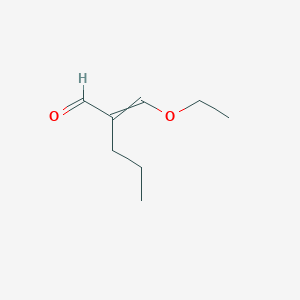![molecular formula C15H10Cl2N2S B14712379 4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline CAS No. 7147-19-5](/img/structure/B14712379.png)
4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline is a chemical compound with the molecular formula C15H10Cl2N2S It is known for its unique structure, which includes a cinnoline core substituted with a 2,4-dichlorobenzylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline typically involves the reaction of cinnoline derivatives with 2,4-dichlorobenzylsulfanyl reagents. One common method includes the nucleophilic substitution reaction where a cinnoline derivative reacts with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cinnoline core or the benzyl position, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted cinnoline derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely due to the presence of the dichlorobenzylsulfanyl group, which can undergo various chemical transformations. These transformations can modulate the activity of enzymes or receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline can be compared with other cinnoline derivatives and benzylsulfanyl compounds:
Similar Compounds: 4-[(2,4-Dichlorobenzyl)sulfanyl]aniline, 8-bromo-4-[(2,4-dichlorobenzyl)sulfanyl]cinnoline.
Uniqueness: The presence of both the cinnoline core and the dichlorobenzylsulfanyl group makes this compound unique, providing a distinct set of chemical and biological properties.
属性
CAS 编号 |
7147-19-5 |
|---|---|
分子式 |
C15H10Cl2N2S |
分子量 |
321.2 g/mol |
IUPAC 名称 |
4-[(2,4-dichlorophenyl)methylsulfanyl]cinnoline |
InChI |
InChI=1S/C15H10Cl2N2S/c16-11-6-5-10(13(17)7-11)9-20-15-8-18-19-14-4-2-1-3-12(14)15/h1-8H,9H2 |
InChI 键 |
MLYZJJTYBBAROU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN=N2)SCC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


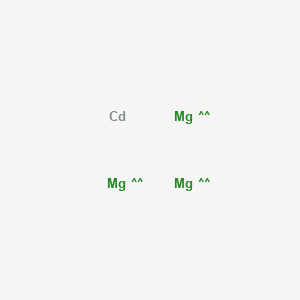
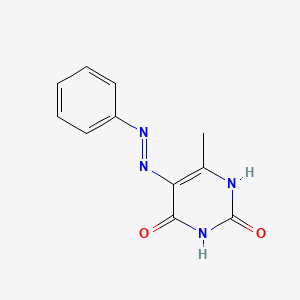
![[(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14712315.png)
![Spiro[1,3-dithiolane-2,9'-fluorene]](/img/structure/B14712318.png)
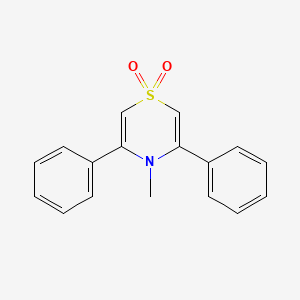
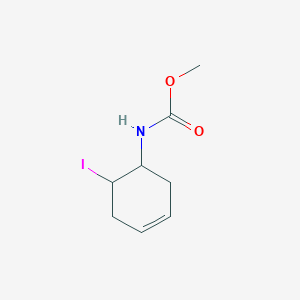

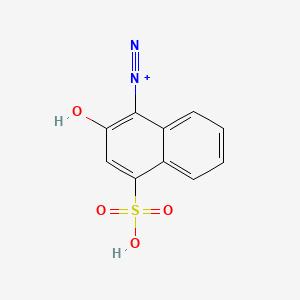
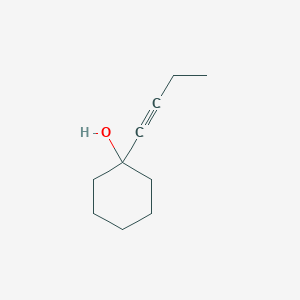
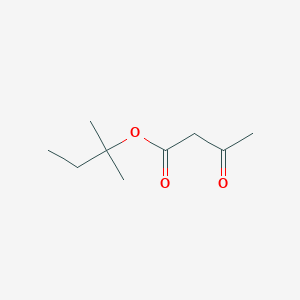
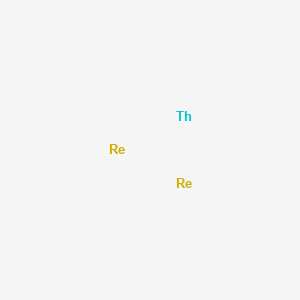
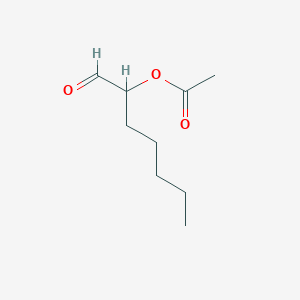
![N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline](/img/structure/B14712372.png)
